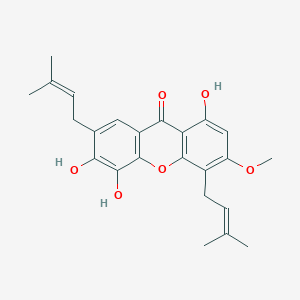

Parvifolixanthone B

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-12(2)6-8-14-10-16-21(27)19-17(25)11-18(29-5)15(9-7-13(3)4)23(19)30-24(16)22(28)20(14)26/h6-7,10-11,25-26,28H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATPZJKZEAONEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Parvifolixanthone B?

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Parvifolixanthone B, a xanthone derivative isolated from natural sources. It details its chemical structure, physicochemical properties, and relevant experimental protocols for its isolation and biological evaluation.

Chemical Structure

This compound is a prenylated xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core with isoprenoid side chains. Its formal chemical name is 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one .

The structure of this compound is defined by the following identifiers:

-

Chemical Formula: C₂₄H₂₆O₆

-

SMILES: COC1=CC(O)=C2C(=O)C3=CC(CC=C(C)C)=C(O)C(O)=C3OC2=C1CC=C(C)C

-

InChI: InChI=1S/C24H26O6/c1-12(2)6-8-14-10-16-21(27)19-17(25)11-18(29-5)15(9-7-13(3)4)23(19)30-24(16)22(28)20(14)26/h6-7,10-11,25-26,28H,8-9H2,1-5H3

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 410.46 g/mol | |

| Monoisotopic Mass | 410.172938557 Da | |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 627.1 ± 55.0 °C at 760 mmHg | |

| pKa (Predicted) | Extremely weak basic (essentially neutral) |

Experimental Protocols

Detailed experimental data for this compound is not extensively published. However, protocols for the isolation and cytotoxic evaluation of other xanthones from its natural source, Garcinia parvifolia, provide a strong methodological framework.

Isolation of Xanthones from Garcinia parvifolia

The following protocol is adapted from the methodology used for isolating related xanthone compounds from the stem bark of Garcinia parvifolia.[1]

1. Extraction:

- The dried and powdered stem bark of G. parvifolia (e.g., 3.3 kg) is extracted with 90% methanol (e.g., 10 L) at room temperature for 24 hours.[1]

- The solvent is removed using a rotary evaporator to yield a crude methanol extract.[1]

2. Fractionation:

- The crude extract is subjected to silica gel column chromatography.[1]

- A gradient elution system is employed, starting with n-hexane:ethyl acetate (e.g., 19:1 v/v) and gradually increasing the polarity to 7.5:2.5 v/v.[1] This separates the extract into several primary fractions.

3. Purification:

- Fractions containing xanthones (identified by thin-layer chromatography) are further purified using radial chromatography on silica gel.[1]

- A solvent system such as n-hexane:diisopropyl ether with an increasing polarity gradient (e.g., 9:1 to 1:9 v/v) is used for elution.[1]

- Final purification of subfractions may involve techniques like preparative thin-layer chromatography to yield pure compounds like this compound.

4. Structure Elucidation:

- The molecular structures of isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (MS).[1][2]

Cytotoxicity Evaluation (MTT Assay)

This protocol describes a common method for assessing the in vitro cytotoxic activity of purified xanthones against cancer cell lines, such as the 4T1 breast cancer line.[1][2]

1. Cell Culture:

- Cancer cell lines (e.g., 4T1) are cultured in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

- Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

3. Compound Treatment:

- The isolated compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations (e.g., 0.1 to 100 µg/mL).[1]

- Cells are treated with these concentrations in triplicate and incubated for a specified period (e.g., 24-72 hours). Control wells receive vehicle only.

4. MTT Assay:

- After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

- The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

5. Data Analysis:

- The absorbance is measured using an ELISA plate reader at a specific wavelength (e.g., 540 nm).[1]

- Cell viability is calculated as a percentage relative to the control.

- The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) is determined by regression analysis of the dose-response curve.[1][3]

Bioactivity and Potential Mechanisms

While specific biological activities for this compound are not well-documented in the available literature, xanthones as a class are known to exhibit a wide range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.[2] For instance, rubraxanthone, another xanthone isolated from G. parvifolia, demonstrated moderate cytotoxic activity against 4T1 breast cancer cells with an IC₅₀ value of 10.96 μM.[2] The biological activity of xanthones is often influenced by the pattern of hydroxylation, methoxylation, and prenylation on the xanthone core.

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for the discovery and initial evaluation of novel xanthones from natural products.

Caption: Workflow for Natural Product Isolation and Bioactivity Screening.

Caption: Experimental Workflow for an In Vitro MTT Cytotoxicity Assay.

References

Parvifolixanthone B: A Technical Overview of its Discovery, Natural Source, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B is a prenylated xanthone first isolated from the twigs of the plant Garcinia parvifolia. This document provides a comprehensive technical guide on the discovery, natural source, isolation, and structure elucidation of this compound. It details the experimental protocols utilized in its initial characterization and summarizes its known biological activities. Furthermore, this guide explores potential signaling pathways that may be modulated by this class of compounds, offering insights for future research and drug development endeavors.

Discovery and Natural Source

This compound was first reported as a new natural product in 2006 by a team of researchers led by Vatcharin Rukachaisirikul. It was isolated from the twigs of Garcinia parvifolia Miq., a plant belonging to the Clusiaceae family, which is known to be a rich source of xanthones. This discovery was part of a broader investigation into the chemical constituents of this plant species, which also led to the isolation of several other novel compounds, including phloroglucinols, depsidones, and other xanthones.

The initial study highlighted the potential of these compounds as antibacterial and antioxidant agents, paving the way for further investigation into their biological activities.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₂₆O₆ |

| Molecular Weight | 410.46 g/mol |

| IUPAC Name | 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |

| Class | 4-prenylated xanthone |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound, as described in the primary literature.

Plant Material and Extraction

Fresh twigs of Garcinia parvifolia were collected, air-dried, and ground into a fine powder. The powdered plant material was then subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol. The crude extracts were then concentrated under reduced pressure to yield a series of residues.

Isolation of this compound

The ethyl acetate extract, which showed promising initial bioactivity, was subjected to a series of chromatographic techniques to isolate the individual compounds. A typical isolation workflow is as follows:

Caption: General workflow for the isolation of this compound.

The fractions containing xanthones, as identified by thin-layer chromatography (TLC) and specific staining reagents, were further purified using repeated column chromatography on silica gel and Sephadex LH-20 until this compound was obtained as a pure compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, which is characteristic of the xanthone chromophore.

Biological Activities

The initial report on this compound included an evaluation of its antibacterial and antioxidant properties. While specific quantitative data for this compound was not detailed in the abstract of the primary publication, related compounds from the same study exhibited notable bioactivities. Further targeted research is required to fully elucidate the specific potency of this compound.

Antibacterial Activity

The antibacterial activity of compounds isolated from G. parvifolia was assessed against a panel of pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

| Compound | Test Organism | MIC (µg/mL) |

| Parvifolixanthone A | S. aureus | Data not available |

| This compound | S. aureus | Data not available |

| Parvifolixanthone C | S. aureus | Data not available |

Note: Specific MIC values for this compound are not publicly available and would require access to the full research article or subsequent studies.

Antioxidant Activity

The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀) was determined.

| Compound | Antioxidant Assay | IC₅₀ (µM) |

| Parvifolixanthone A | DPPH | Data not available |

| This compound | DPPH | Data not available |

| Parvifolixanthone C | DPPH | Data not available |

Note: Specific IC₅₀ values for this compound are not publicly available and would require access to the full research article or subsequent studies.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound have not yet been reported, studies on other structurally related prenylated xanthones suggest potential mechanisms of action that warrant further investigation.

AhR and Nrf2 Signaling Pathways

Several prenylated xanthones from other natural sources have been shown to activate the Aryl Hydrocarbon Receptor (AhR) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. Activation of these pathways is associated with cellular protection against oxidative stress and inflammation.

Caption: Potential activation of AhR and Nrf2 pathways by prenylated xanthones.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer. Some prenylated xanthones have demonstrated the ability to inhibit this pathway, suggesting a potential application in oncology.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by prenylated xanthones.

Future Directions

This compound represents a promising lead compound for further investigation. Future research should focus on:

-

Total Synthesis: Development of a synthetic route to produce this compound in larger quantities for extensive biological evaluation.

-

Comprehensive Biological Screening: Evaluation of its activity against a wider range of cancer cell lines, microbial strains, and viral targets.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

Conclusion

This compound, a prenylated xanthone isolated from Garcinia parvifolia, is a natural product with potential therapeutic applications. While initial studies have highlighted its likely antibacterial and antioxidant properties, further in-depth research is necessary to fully characterize its biological profile and mechanism of action. The information presented in this technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing natural compound.

The Biosynthesis of Parvifolixanthone B: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Parvifolixanthone B, a complex geranylated xanthone isolated from Garcinia parvifolia. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of pharmacologically active plant secondary metabolites. While the complete enzymatic pathway for this compound has not been fully elucidated in the scientific literature, this guide consolidates current knowledge on xanthone biosynthesis to present a robust hypothetical pathway, detailing the precursor molecules, key enzymatic steps, and relevant chemical transformations.

Introduction to this compound and the Xanthone Family

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are abundant in certain plant families, notably the Clusiaceae (Guttiferae), to which the Garcinia genus belongs. These compounds exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects, making them promising candidates for drug discovery. This compound, isolated from the bark of Garcinia parvifolia, is a structurally intricate xanthone featuring a 1,3,6,7-oxygenation pattern and a modified geranyl side chain. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a multi-step pathway that combines elements of primary and secondary metabolism. The pathway can be broadly divided into three stages: formation of the xanthone core, geranylation of the core, and subsequent modifications of the geranyl side chain.

Stage 1: Formation of the 1,3,6,7-Tetrahydroxyxanthone Core

The formation of the xanthone scaffold is a well-established pathway involving the convergence of the shikimate and acetate-malonate pathways.[1][2]

-

Shikimate Pathway: This pathway provides the B-ring of the xanthone structure. The amino acid L-phenylalanine, derived from shikimic acid, is the primary precursor in the phenylalanine-dependent pathway, which is common in the Hypericaceae and likely in the Clusiaceae family as well.[3][4]

-

Acetate-Malonate Pathway: This pathway provides the A-ring of the xanthone. Three molecules of malonyl-CoA are condensed to form this aromatic ring.[1]

The key steps in the formation of the 1,3,6,7-tetrahydroxyxanthone core are as follows:

-

Formation of Benzoyl-CoA: L-phenylalanine is converted to benzoyl-CoA through a series of enzymatic reactions initiated by phenylalanine ammonia-lyase (PAL).

-

Synthesis of 2,3',4,6-Tetrahydroxybenzophenone: Benzoyl-CoA is condensed with three molecules of malonyl-CoA by the enzyme benzophenone synthase (BPS) . The resulting 2,4,6-trihydroxybenzophenone is then hydroxylated by benzophenone 3'-hydroxylase (B3'H) to yield the central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[5]

-

Oxidative Cyclization to 1,3,7-Trihydroxyxanthone (1,3,7-THX): A cytochrome P450-dependent monooxygenase, 1,3,7-trihydroxyxanthone synthase , catalyzes the regioselective oxidative cyclization of the benzophenone intermediate to form the core xanthone structure, 1,3,7-THX.[2]

-

Hydroxylation to 1,3,6,7-Tetrahydroxyxanthone: A subsequent hydroxylation at the C-6 position, likely catalyzed by a xanthone-6-hydroxylase (X6H) , a CYP-dependent monooxygenase, yields the 1,3,6,7-tetrahydroxyxanthone core, which is characteristic of many xanthones found in Garcinia parvifolia.[6]

Stage 2: Geranylation of the Xanthone Core

The next crucial step is the attachment of a C10 geranyl moiety to the xanthone scaffold. This reaction is catalyzed by a geranyltransferase , an enzyme that transfers a geranyl pyrophosphate (GPP) molecule to an aromatic acceptor. While a specific xanthone geranyltransferase has not been characterized in Garcinia parvifolia, such enzymes have been identified in other plant species for the prenylation of various aromatic compounds.[7][8]

The proposed geranylation step is as follows:

-

Synthesis of Geranyl Pyrophosphate (GPP): GPP is synthesized via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.

-

Geranylation of 1,3,6,7-Tetrahydroxyxanthone: A putative xanthone geranyltransferase catalyzes the attachment of the geranyl group from GPP to the C-8 position of the 1,3,6,7-tetrahydroxyxanthone core. This is a plausible site for electrophilic substitution on the electron-rich aromatic ring.

Stage 3: Oxidative Modification of the Geranyl Side Chain

The final stage in the biosynthesis of this compound involves a series of oxidative modifications to the geranyl side chain. The precise sequence and enzymatic control of these reactions are currently unknown but can be inferred from the final structure of the molecule. These modifications likely involve cytochrome P450 monooxygenases and dehydrogenases to introduce hydroxyl groups and form the furan ring.

Experimental Protocols for Pathway Elucidation

The elucidation of the complete biosynthetic pathway of this compound will require a combination of biochemical and molecular biology techniques. The following are general protocols that can be adapted for this purpose.

Enzyme Assays for Geranyltransferase Activity

This protocol describes a general method for detecting and characterizing xanthone geranyltransferase activity in plant protein extracts.

-

Protein Extraction:

-

Grind fresh or frozen Garcinia parvifolia tissue (e.g., bark, leaves) in liquid nitrogen.

-

Homogenize the powdered tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1% PVP).

-

Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins. For membrane-bound enzymes, a microsomal fraction can be prepared by ultracentrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the protein extract, 1,3,6,7-tetrahydroxyxanthone (substrate), [1-3H]-geranyl pyrophosphate (radiolabeled co-substrate), and a divalent cation (e.g., MgCl2) in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Detection and Quantification:

-

Extract the reaction products with the organic solvent.

-

Separate the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detect and quantify the radiolabeled geranylated xanthone product using a scintillation counter or a radio-TLC scanner.

-

Identification of Candidate Genes

Identifying the genes encoding the biosynthetic enzymes is a critical step. A transcriptomics approach is often employed.

-

RNA Sequencing:

-

Extract total RNA from Garcinia parvifolia tissues known to produce this compound.

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome library.

-

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo.

-

Identify candidate genes encoding enzymes such as prenyltransferases, cytochrome P450 monooxygenases, and dehydrogenases based on sequence homology to known enzymes from other species.

-

Analyze the expression patterns of these candidate genes to identify those that are co-expressed with known xanthone biosynthetic genes.

-

Functional Characterization of Candidate Genes

The function of candidate genes can be confirmed through heterologous expression.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate gene from Garcinia parvifolia cDNA.

-

Clone the gene into a suitable expression vector (e.g., for yeast or E. coli).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

Induce protein expression.

-

-

In Vitro and In Vivo Assays:

-

Perform enzyme assays using the purified recombinant protein or cell extracts from the expression host as described in section 3.1.

-

For in vivo assays, provide the precursor molecules to the culture medium of the expression host and analyze for the production of the expected product using LC-MS.

-

Quantitative Data on this compound Biosynthesis

Currently, there is a notable lack of quantitative data in the scientific literature regarding the biosynthesis of this compound. To fully understand and potentially engineer this pathway, the following quantitative parameters would need to be determined through rigorous experimentation.

| Parameter | Description | Importance |

| Enzyme Kinetics (Km, kcat) | Michaelis-Menten constants for each enzyme in the pathway with their respective substrates. | Provides insights into enzyme efficiency, substrate affinity, and potential rate-limiting steps. |

| Precursor Conversion Rates | The efficiency with which each precursor is converted to the subsequent intermediate in the pathway. | Helps to identify bottlenecks in the pathway and areas for potential optimization. |

| In Vivo Flux Analysis | Measurement of the flow of metabolites through the pathway in living plant cells or tissues. | Provides a dynamic view of the pathway's operation and regulation under different conditions. |

| Gene Expression Levels (qPCR) | Quantification of the transcript levels of the biosynthetic genes in different tissues and at different developmental stages. | Correlates gene expression with compound accumulation, aiding in the identification of key regulatory points. |

| Compound Accumulation Levels | Quantification of this compound and its biosynthetic intermediates in various plant tissues. | Determines the primary sites of synthesis and accumulation, informing optimal harvesting strategies. |

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The immediate priorities should be the identification and characterization of the specific geranyltransferase and the oxidative enzymes involved in the later stages of the pathway. The application of modern 'omics' technologies, combined with traditional biochemical approaches, will be instrumental in achieving this goal. A thorough understanding of this complex biosynthetic pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable xanthones for pharmaceutical applications.

Disclaimer: The biosynthetic pathway and experimental protocols described herein are based on current scientific understanding and may be subject to revision as new research becomes available.

References

- 1. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterologous Metabolic Pathways: Strategies for Optimal Expression in Eukaryotic Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theoretical Study of Natural Product Biosynthesis Using Computational Chemistry [jstage.jst.go.jp]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vitamin E biosynthesis: functional characterization of the monocot homogentisate geranylgeranyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

Parvifolixanthone B: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B is a xanthone derivative that has been isolated from natural sources. This technical guide provides a comprehensive overview of its core chemical properties, including its CAS number and molecular weight. While detailed experimental data on this compound is limited in publicly available literature, this document summarizes the known information and outlines common experimental protocols and relevant signaling pathways associated with the broader class of xanthones, to which it belongs. This guide serves as a foundational resource for researchers interested in the potential therapeutic applications of this compound.

Core Chemical and Physical Data

This compound is a naturally occurring organic compound classified as a xanthone. The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Property | Value |

| CAS Number | 906794-57-8 |

| Molecular Formula | C₂₄H₂₆O₆ |

| Molecular Weight | 410.46 g/mol |

Biological Activities and Potential Therapeutic Relevance

Xanthones, the chemical class to which this compound belongs, are recognized for a wide array of pharmacological effects. While specific studies on this compound are not extensively detailed in the available literature, research on analogous compounds suggests potential antioxidant, anti-inflammatory, and cytotoxic activities. The evaluation of these activities is crucial for exploring the therapeutic potential of this compound.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, standardized in vitro assays are typically employed. Below are detailed methodologies for key experiments relevant to the potential activities of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of this compound can be determined by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Workflow:

Caption: Workflow for DPPH Radical Scavenging Assay.

Methodology:

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol). A fresh solution of DPPH (e.g., 0.1 mM) in methanol is also prepared.

-

Assay Procedure: Serial dilutions of the this compound stock solution are made. An aliquot of each dilution is mixed with the DPPH solution in a 96-well plate.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Workflow:

Caption: Workflow for Nitric Oxide Inhibition Assay.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for 24 hours to allow for the production of NO.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentrations in the treated wells to the LPS-stimulated control wells.

Potential Signaling Pathways

The biological effects of xanthones are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound have yet to be elucidated, the following are common targets for this class of compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.

Caption: Potential Modulation of the MAPK Signaling Pathway.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation in the field of drug discovery. The foundational data provided in this guide serves as a starting point for more in-depth research. Future studies should focus on the isolation of this compound in sufficient quantities for comprehensive biological screening. Elucidating its specific molecular targets and mechanisms of action through detailed in vitro and in vivo studies will be critical in determining its potential as a therapeutic agent. The exploration of its effects on the NF-κB and MAPK signaling pathways, as well as other relevant cellular cascades, will provide a clearer understanding of its pharmacological profile.

In-Depth Technical Guide to the Spectroscopic Data of Parvifolixanthone B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Parvifolixanthone B, a prenylated xanthone isolated from the bark of Garcinia parvifolia. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and relevant biosynthetic context.

Chemical Structure and Properties

This compound, also referred to as parvixanthone B in some literature, is a member of the 4-prenylated xanthone class of organic compounds. Its chemical formula is C₂₄H₂₆O₆, and its IUPAC name is 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and cytotoxic effects.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-OH | 13.18 | s | |

| 4 | 6.22 | s | |

| 8 | 6.78 | s | |

| 1-OCH₃ | 3.92 | s | |

| 1' | 3.45 | d | 6.5 |

| 2' | 5.28 | t | 6.5 |

| 4' | 1.83 | s | |

| 5' | 1.68 | s | |

| 1'' | 4.12 | d | 6.0 |

| 2'' | 5.20 | t | 6.0 |

| 4'' | 1.78 | s | |

| 5'' | 1.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 161.2 |

| 2 | 157.0 |

| 3 | 97.9 |

| 4 | 108.8 |

| 4a | 155.8 |

| 5 | 137.8 |

| 5a | 142.9 |

| 6 | 121.5 |

| 7 | 111.9 |

| 8 | 102.1 |

| 8a | 182.2 |

| 1-OCH₃ | 56.1 |

| 1' | 21.6 |

| 2' | 122.5 |

| 3' | 131.8 |

| 4' | 25.8 |

| 5' | 17.9 |

| 1'' | 26.5 |

| 2'' | 123.1 |

| 3'' | 131.2 |

| 4'' | 25.9 |

| 5'' | 18.0 |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HREIMS | ESI+ | 411.1798 | [M+H]⁺ (Calculated for C₂₄H₂₇O₆: 411.1808) |

Experimental Protocols

The data presented in this guide were obtained following the experimental procedures outlined in the primary literature describing the isolation and characterization of xanthones from Garcinia parvifolia.

Isolation of this compound

The dried and powdered bark of Garcinia parvifolia was extracted with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing xanthones were identified by thin-layer chromatography (TLC) and combined. Further purification of these fractions was achieved by repeated column chromatography and preparative TLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HREIMS) was performed to determine the exact mass and molecular formula of the compound.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, xanthones isolated from Garcinia species are well-documented for their cytotoxic activities against various cancer cell lines.[1] The general mechanism of action for many cytotoxic natural products involves the induction of apoptosis.

General Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a natural product like this compound.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Xanthone Biosynthesis

This compound, like other xanthones in plants, is synthesized via the shikimate pathway. This pathway involves the formation of a benzophenone intermediate, which then undergoes oxidative cyclization to form the core xanthone scaffold.

Caption: Simplified biosynthetic pathway of this compound in plants.

References

Biological Activities of Xanthones from Garcinia parvifolia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Garcinia parvifolia Miq., a plant from the Clusiaceae family, is a known source of various bioactive secondary metabolites, particularly xanthones.[1][2] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Research on extracts and isolated compounds from Garcinia parvifolia has revealed a spectrum of biological activities, including cytotoxic, antioxidant, and antimicrobial effects.[1][2][3] This technical guide summarizes the currently available quantitative data, provides detailed experimental protocols for assessing these activities, and visualizes potential signaling pathways that may be modulated by these compounds.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the quantitative data for biological activities of compounds and extracts isolated from Garcinia parvifolia.

Table 1: Cytotoxic Activity

| Compound/Extract | Cell Line | Assay | IC₅₀ | Reference |

| Rubraxanthone | 4T1 (murine breast cancer) | MTT Assay | 10.96 µM | [1] |

Table 2: Antioxidant Activity

| Extract | Assay | IC₅₀ | Reference |

| Ethyl acetate extract (stem bark) | DPPH radical scavenging | 4.2 ppm | [2] |

Table 3: Antimicrobial Activity

| Extract | Microorganism | Assay | MIC | MBC | Reference |

| Methanolic extract (dried pericarp) | Staphylococcus aureus | Broth Microdilution | 250 µg/mL | 250 µg/mL | [3] |

| Methanolic extract (dried pericarp) | Serratia marcescens | Broth Microdilution | 250 µg/mL | 250 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard methods and can be adapted for the evaluation of Parvifolixanthone B.

Cytotoxicity - MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., 4T1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., Rubraxanthone)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value by plotting a dose-response curve.

Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of a compound or extract.

Materials:

-

Test compound/extract

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Methanol

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare different concentrations of the test sample in methanol.

-

Add 100 µL of the test sample to 100 µL of DPPH solution in a 96-well plate.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value is determined from a plot of scavenging percentage against the concentration of the sample.

Antimicrobial Activity - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound or extract.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound/extract

-

96-well microplate

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

-

Prepare serial twofold dilutions of the test compound in the broth in a 96-well plate.

-

Add the bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate potential signaling pathways and a general experimental workflow relevant to the observed biological activities.

Caption: Hypothetical Apoptosis Induction Pathway for this compound.

Caption: Potential Anti-Inflammatory Mechanism via NF-kB Pathway Inhibition.

Caption: General Workflow for Bioactivity Screening of this compound.

Conclusion and Future Directions

The phytochemicals isolated from Garcinia parvifolia demonstrate promising cytotoxic, antioxidant, and antimicrobial activities. While specific data for this compound remains elusive, the bioactivities of related compounds from the same source provide a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its biological activities using the standardized protocols outlined in this guide. Elucidation of its precise mechanisms of action and identification of its molecular targets will be crucial for its potential development as a novel drug candidate.

References

Parvifolixanthone B and its Derivatives: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B, a prenylated xanthone, belongs to a class of heterocyclic compounds that have garnered significant scientific interest for their diverse pharmacological activities. While research directly focused on this compound is in its nascent stages, the broader family of xanthones, particularly those isolated from the Calophyllum genus, have demonstrated promising potential as anticancer, anti-inflammatory, and neuroprotective agents. This technical guide synthesizes the current understanding of xanthones, using data from structurally related compounds to extrapolate the potential therapeutic avenues and experimental strategies for this compound and its synthetic derivatives. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this chemical scaffold.

Introduction to this compound and the Xanthone Scaffold

This compound is a naturally occurring xanthone characterized by a 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one structure.[1] Xanthones, as a class, are defined by their dibenzo-γ-pyrone backbone and are known to be abundant in certain plant families, such as Calophyllaceae.[2][3] The therapeutic potential of xanthones is often attributed to the diverse substitutions on this core structure, including prenyl, hydroxyl, and methoxy groups, which influence their biological activity.[4][5]

Potential Therapeutic Applications

Based on the activities of structurally similar xanthones, this compound and its derivatives are hypothesized to possess therapeutic potential in the following areas:

Anticancer Activity

Xanthones have been extensively investigated for their anticancer properties.[5] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines.[4][6] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis.[5][7]

Key Anticancer Mechanisms of Xanthones:

-

Induction of Apoptosis: Many xanthones trigger apoptosis in cancer cells through the activation of caspase cascades.[5]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing cancer cell division.

-

Inhibition of Kinases: Xanthones can inhibit protein kinases that are crucial for cancer cell signaling and proliferation.[5]

-

Anti-Metastatic Effects: Some xanthones have been shown to reduce cancer cell migration and invasion.[7]

A selection of xanthones and their reported cytotoxic activities against various cancer cell lines are presented in Table 1.

Table 1: Cytotoxic Activity of Selected Xanthone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ananixanthone | K562 (Chronic Myelogenous Leukemia) | 7.21 | [5] |

| Caloxanthone B | K562 (Chronic Myelogenous Leukemia) | 3.00 | [5] |

| Parvifolixanthone A | PC-3 (Prostate Cancer) | 4.65 | [8] |

| Gaudichaudione H | Not Specified | 2.10 | [8] |

| Cantleyanone A | Not Specified | 3.39 | [8] |

| Isobractatin | Not Specified | Not Specified | [8] |

| Isoforbesione | Not Specified | Not Specified | [8] |

| Neobractatin | Not Specified | Not Specified | [8] |

Note: This table presents data from related xanthone compounds to illustrate the potential of the chemical class. Further research is required to determine the specific activity of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Xanthones have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[9][10][11]

Key Anti-inflammatory Mechanisms of Xanthones:

-

Inhibition of Pro-inflammatory Cytokines: Xanthones can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10]

-

Modulation of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many xanthones exert their anti-inflammatory effects by inhibiting NF-κB activation.[9][11][12]

-

MAPK Pathway Inhibition: Xanthones can also modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which is also involved in inflammatory processes.[9][11]

The proposed signaling pathway for the anti-inflammatory action of xanthones is depicted in Figure 1.

Figure 1: Hypothesized anti-inflammatory signaling pathway of this compound.

Neuroprotective Properties

Several xanthones have shown promise in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[13][14] Their neuroprotective effects are thought to stem from their antioxidant and anti-inflammatory activities, as well as their ability to modulate key pathological processes in these diseases.[14][15]

Key Neuroprotective Mechanisms of Xanthones:

-

Antioxidant Activity: Xanthones can scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.[14][16]

-

Anti-inflammatory Action in the Brain: By reducing neuroinflammation, xanthones may protect neurons from damage.[14][15]

-

Modulation of Aβ Aggregation: In the context of Alzheimer's disease, some xanthones have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides.[14][17]

-

Cholinesterase Inhibition: Some xanthones can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognition.[18]

Experimental Protocols

The following are generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the ability of a compound to inhibit cancer cell growth.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.

Methodology:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured.

-

Treatment and Stimulation: Cells are pre-treated with different concentrations of this compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Nitrite Measurement: After incubation, the cell culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Neuroprotection Assay (Aβ-induced Neurotoxicity)

This assay evaluates the ability of a compound to protect neurons from toxicity induced by amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Methodology:

-

Neuronal Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured.

-

Treatment: Cells are co-incubated with Aβ oligomers and various concentrations of this compound.

-

Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).

-

Data Analysis: The neuroprotective effect is quantified by the increase in cell viability in the presence of the compound compared to cells treated with Aβ alone.

Synthesis of this compound Derivatives

The synthesis of novel xanthone derivatives allows for the exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. Common synthetic strategies for modifying the xanthone scaffold include:

-

Prenylation: Introduction of prenyl groups, which can enhance biological activity.

-

Alkylation and Acylation: Modification of hydroxyl groups to alter solubility and bioavailability.

-

Cyclization Reactions: Formation of additional rings, such as pyran rings, which are found in many bioactive natural xanthones.[4]

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, the extensive research on the broader class of xanthones provides a strong rationale for its investigation as a potential therapeutic agent. The evidence from structurally related compounds suggests that this compound and its derivatives are promising candidates for anticancer, anti-inflammatory, and neuroprotective drug discovery and development.

Future research should focus on:

-

Isolation and Characterization: Efficient isolation of this compound from natural sources or total synthesis to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro and In Vivo Studies: Systematic evaluation of the anticancer, anti-inflammatory, and neuroprotective activities of this compound using the experimental protocols outlined in this guide.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Derivative Synthesis and SAR Studies: Synthesis and screening of a library of this compound derivatives to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a starting point to stimulate and guide further research into the therapeutic potential of this compound, a promising but understudied natural product.

References

- 1. PhytoBank: Showing this compound (PHY0076238) [phytobank.ca]

- 2. Bioactive Coumarins and Xanthones From Calophyllum Genus and Analysis of Their Druglikeness and Toxicological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Genus Calophyllum: Review of Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]

- 10. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Effects and Mechanisms of Xanthones in Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO₄ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Multifunctional Anti-Alzheimer’s Disease Effects of Natural Xanthone Derivatives: A Primary Structure-Activity Evaluation [frontiersin.org]

- 18. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Parvifolixanthone B Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B, a xanthone natural product, represents a potential starting point for novel drug discovery. However, its biological targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive roadmap for the in silico prediction of its protein targets. We detail a multi-faceted computational workflow encompassing reverse docking, pharmacophore modeling, and network pharmacology. Furthermore, this guide outlines detailed experimental protocols for the validation of computationally predicted targets, ensuring a robust and reliable target identification process. All quantitative data is presented in structured tables, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound is a prenylated xanthone with the chemical formula C24H26O6. Its structure, obtained from the PhytoBank database, is the foundation for all subsequent in silico analyses. Understanding the chemical features of this compound is the first step in predicting its potential biological activities.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 1,5,6-trihydroxy-3-methoxy-4,7-bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one |

| SMILES | COC1=CC(O)=C2C(=O)C3=CC(CC=C(C)C)=C(O)C(O)=C3OC2=C1CC=C(C)C |

| InChI Key | RATPZJKZEAONEQ-UHFFFAOYSA-N |

| Molecular Weight | 410.46 g/mol |

In Silico Target Prediction Workflow

A robust in silico target prediction strategy for a novel compound like this compound involves a multi-pronged approach to increase the confidence in the predicted targets. The workflow integrates ligand-based and structure-based methods.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[1][2]

Experimental Protocol: Reverse Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from its SMILES string using a tool like Open Babel.

-

Generate a low-energy 3D conformation and assign appropriate atom types and charges.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina or GOLD to systematically dock this compound into the binding sites of each protein in the database.[3]

-

The docking algorithm will generate multiple binding poses for the ligand in each protein's active site and calculate a binding affinity score for each pose.

-

-

Scoring and Ranking:

-

Rank the proteins based on their predicted binding affinities (e.g., docking scores in kcal/mol).

-

Lower binding energy scores typically indicate a more favorable interaction.

-

Table 2: Hypothetical Reverse Docking Results for this compound

| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) |

| 1 | 1A2B | Kinase X | -9.5 |

| 2 | 3C4D | Protease Y | -9.1 |

| 3 | 5E6F | Phosphatase Z | -8.8 |

| ... | ... | ... | ... |

Note: This data is for illustrative purposes only.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[4][5] This model can then be used to screen for proteins that have binding sites complementary to the pharmacophore.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Pharmacophore Feature Identification:

-

Analyze the 3D structure of this compound to identify key pharmacophoric features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

-

Software like LigandScout or MOE can be used for this purpose.

-

-

Pharmacophore Model Generation:

-

Generate a 3D pharmacophore model based on the identified features and their spatial relationships.

-

-

Database Screening:

-

Screen a database of protein structures (e.g., PDB) to identify proteins with binding sites that match the generated pharmacophore model.

-

The screening process will yield a list of potential protein targets.

-

Table 3: Hypothetical Pharmacophore-Based Target Screening Results

| Rank | PDB ID | Protein Name | Pharmacophore Fit Score |

| 1 | 1A2B | Kinase X | 0.92 |

| 2 | 7G8H | Transcription Factor A | 0.89 |

| 3 | 9I0J | Ion Channel B | 0.85 |

| ... | ... | ... | ... |

Note: This data is for illustrative purposes only.

Network Pharmacology

Network pharmacology is a holistic approach that investigates the interactions between drugs, targets, and diseases at a systems level.[6] It helps to elucidate the potential mechanism of action by analyzing the predicted targets in the context of biological pathways.

Experimental Protocol: Network Pharmacology Analysis

-

Target Prediction:

-

Network Construction:

-

Construct a compound-target-disease network using the predicted targets.

-

Utilize protein-protein interaction (PPI) databases like STRING to build a PPI network of the predicted targets.

-

-

Network Analysis and Visualization:

-

Analyze the network to identify key nodes (hub proteins) and modules.

-

Visualize the network using software like Cytoscape.

-

-

Pathway Enrichment Analysis:

-

Perform pathway enrichment analysis (e.g., KEGG, GO) on the predicted targets to identify significantly enriched biological pathways.

-

Table 4: Hypothetical Pathway Enrichment Analysis Results

| Pathway ID | Pathway Name | p-value | Genes |

| hsa04151 | PI3K-Akt signaling pathway | 0.001 | AKT1, PIK3CA, MTOR |

| hsa04010 | MAPK signaling pathway | 0.005 | MAPK1, MAPK3, JUN |

| hsa04064 | NF-kappa B signaling pathway | 0.012 | RELA, NFKB1, IKBKB |

| ... | ... | ... | ... |

Note: This data is for illustrative purposes only.

Visualization of Predicted Signaling Pathways

Based on the hypothetical pathway enrichment analysis, this compound may modulate key signaling pathways involved in cell proliferation, inflammation, and survival.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the biological activity of this compound.[8]

Biochemical Assays

4.1.1. Enzyme Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of a predicted enzyme target.

Experimental Protocol: Enzyme Inhibition Assay

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme, a solution of the enzyme's substrate, and a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the buffer, the target enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the rate of product formation over time using a plate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Table 5: Hypothetical Enzyme Inhibition Data

| This compound (µM) | % Inhibition |

| 0.1 | 12.3 |

| 1 | 48.7 |

| 10 | 89.1 |

| 100 | 98.5 |

| IC50 (µM) | 1.05 |

Note: This data is for illustrative purposes only.

4.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity and kinetics of the interaction between a ligand and a target protein.

Experimental Protocol: Surface Plasmon Resonance

-

Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Binding Analysis: Flow different concentrations of this compound over the sensor chip surface.

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.

-

Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 6: Hypothetical SPR Kinetic Data

| Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |

| This compound | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 |

Note: This data is for illustrative purposes only.

Cell-Based Assays

4.2.1. Western Blotting for Signaling Pathway Analysis

Western blotting can be used to determine if this compound affects the phosphorylation status of key proteins in a predicted signaling pathway within a cellular context.

Experimental Protocol: Western Blotting

-

Cell Culture and Treatment: Culture an appropriate cell line and treat the cells with various concentrations of this compound for a specific duration.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., p-Akt and total Akt).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

4.2.2. Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines, which can be indicative of its potential as an anti-cancer agent.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Table 7: Hypothetical Cell Viability Data (MTT Assay)

| Cell Line | GI50 (µM) |

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 8.7 |

| HCT116 (Colon Cancer) | 3.1 |

Note: This data is for illustrative purposes only.

Conclusion

The in silico prediction of biological targets for natural products like this compound is a powerful and cost-effective strategy to guide drug discovery efforts. By combining reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate a prioritized list of putative targets. Subsequent experimental validation using biochemical and cell-based assays is crucial to confirm these predictions and elucidate the compound's mechanism of action. This integrated approach accelerates the identification of novel therapeutic leads from natural sources.

References

- 1. phadtarepharmacy.edu.in [phadtarepharmacy.edu.in]

- 2. biorxiv.org [biorxiv.org]

- 3. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Network Pharmacology Databases for Traditional Chinese Medicine: Review and Assessment [frontiersin.org]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Parvifolixanthone B: An In-Depth Technical Guide on Hypothesized Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parvifolixanthone B, a natural xanthone compound isolated from the twigs of Garcinia parvifolia, has emerged as a molecule of interest within the field of pharmacology. While direct, in-depth studies elucidating its specific mechanism of action in cancer are limited, its structural similarity to other well-researched xanthones provides a foundation for formulating credible hypotheses. This technical guide synthesizes the currently available data on this compound and extrapolates potential mechanisms of action by examining the established biological activities of related xanthone compounds. The primary hypothesized mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of critical intracellular signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. This document aims to provide a comprehensive resource for researchers by presenting these hypotheses, detailing potential experimental protocols to investigate them, and offering visualizations of the implicated signaling cascades.

Introduction to this compound

This compound is a member of the xanthone family, a class of oxygenated heterocyclic compounds known for their diverse and potent biological activities. Xanthones, isolated from various plant species, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. While the therapeutic potential of many xanthones is under active investigation, this compound remains a relatively understudied compound. The information available is primarily related to its isolation and characterization, with limited data on its bioactivity. One study has reported its half-maximal cytotoxic concentration (CC50) and half-maximal inhibitory concentration (IC50) in the context of inhibiting SARS-CoV-2 replication, which suggests a degree of biological activity and cytotoxicity.[1]

Quantitative Data on this compound and Related Xanthones

Direct quantitative data on the anticancer effects of this compound is scarce. The following table summarizes the available cytotoxicity data for this compound in a non-cancer context and provides data for a related xanthone, Gartanin, in cancer cell lines to offer a comparative perspective.

| Compound | Cell Line/System | Assay | Parameter | Value (µM) | Reference |

| This compound | SARS-CoV-2 Replication System | - | CC50 | 10.51 | [1] |

| IC50 | 3.058 | [1] | |||

| Gartanin | T98G (Glioma) | Proliferation Assay | IC50 | Not specified in abstract | [2] |

| Human Urinary Bladder Cancer Cells | Growth Inhibition | - | Not specified in abstract | [2] |

Hypothesized Mechanisms of Action

Based on the established activities of structurally similar xanthones, several key mechanisms can be hypothesized for this compound's potential anticancer effects.

Induction of Apoptosis

A primary mechanism by which many chemotherapeutic agents exert their effects is through the induction of programmed cell death, or apoptosis. Related xanthones have been shown to trigger apoptosis in various cancer cell lines.

Hypothesis: this compound induces apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, or both.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress and leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases like caspase-3.

-

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8 and subsequent effector caspases.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Many anticancer compounds function by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

Hypothesis: this compound induces cell cycle arrest at the G1/S or G2/M checkpoints in cancer cells by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).

Modulation of Signaling Pathways

The aberrant activity of intracellular signaling pathways is fundamental to cancer development and progression. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently dysregulated pathways in human cancers.

Hypothesis: this compound exerts its anticancer effects by inhibiting the pro-survival PI3K/Akt/mTOR pathway and/or modulating the MAPK signaling cascade, which is involved in proliferation, differentiation, and apoptosis.

Proposed Experimental Protocols

To investigate the hypothesized mechanisms of action of this compound, the following experimental protocols are proposed, based on standard methodologies used for characterizing anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Treat the fixed cells with RNase A to degrade RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Signaling Proteins

-